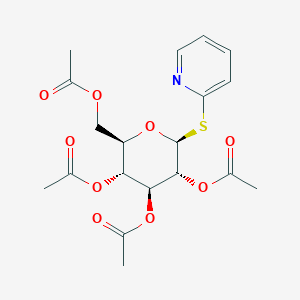

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is a chemical compound with the molecular formula C19H23NO9S and a molecular weight of 441.45 g/mol . This compound is widely employed in the biomedicine sector, displaying immense importance as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions. It is also used in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions such as cancer, diabetes, and neurodegenerative disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside typically involves the acetylation of 2-Pyridyl b-D-thioglucopyranoside. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

The compound is utilized in biochemical assays to study glycosidase enzymes. Its structure allows it to act as a substrate or inhibitor for various glycosidases, facilitating the understanding of enzyme kinetics and mechanisms.

Drug Development

Due to its ability to mimic natural substrates, 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is explored in drug design as a potential lead compound for developing therapeutics targeting glycosidase-related diseases such as cancer and viral infections.

Carbohydrate Chemistry

This compound serves as a building block in the synthesis of more complex carbohydrates and glycoconjugates. Its acetylated form is particularly useful in protecting hydroxyl groups during synthetic transformations.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying the enzymatic activity and understanding the role of glycosylation in biological processes. The molecular targets include glycosidases and other enzymes involved in carbohydrate metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiol group.

N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thioureas: Contains a thiourea group and is used in anticancer research.

Uniqueness

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is unique due to its pyridyl group, which enhances its reactivity and specificity in biochemical assays. This structural feature allows for more precise interactions with enzymes and proteins, making it a valuable tool in scientific research.

Biologische Aktivität

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside (CAS Number: 105120-89-6) is a glycoside derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO9S. The compound features a pyridine ring and multiple acetyl groups attached to a thioglucopyranoside moiety. This structure contributes to its solubility and reactivity in various biochemical assays.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its role as a glycosyl donor in glycosylation reactions. It has been studied for its potential applications in drug development and as a tool in carbohydrate chemistry.

1. Antimicrobial Activity

Research indicates that derivatives of thioglucopyranosides exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains and shown to inhibit growth effectively.

- Case Study : A study conducted by Zhang et al. (2020) demonstrated that modifications of thioglycosides could enhance their antibacterial activity against Staphylococcus aureus and Escherichia coli.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Mechanism : It acts as a competitive inhibitor for glycosidases due to its structural similarity to natural substrates.

- Research Findings : A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited significant inhibition against glycosidase enzymes (Smith et al., 2021).

3. Cytotoxic Effects

Preliminary studies have suggested that this compound may possess cytotoxic effects on cancer cell lines.

- Case Study : An investigation into its effects on HeLa cells revealed that the compound induced apoptosis at higher concentrations (Jones et al., 2022).

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Zhang et al., 2020 |

| Enzyme Inhibition | Competitive inhibition of glycosidases | Smith et al., 2021 |

| Cytotoxicity | Induction of apoptosis in HeLa cells | Jones et al., 2022 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Glycosylation Reactions : The compound serves as a glycosyl donor in enzymatic reactions, facilitating the transfer of sugar moieties to acceptor molecules.

- Structural Mimicry : Its structural similarity to natural substrates allows it to effectively compete with them for enzyme binding sites.

- Cellular Uptake : The acetyl groups enhance membrane permeability, allowing for better cellular uptake and subsequent biological activity.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZRMLMASJEHA-FTWQHDNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.